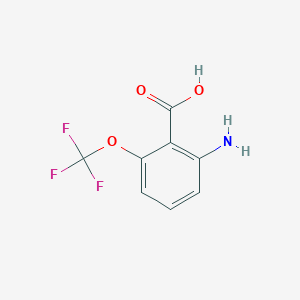

2-氨基-6-(三氟甲氧基)苯甲酸

描述

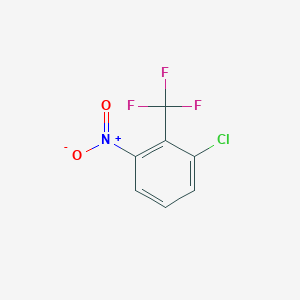

2-amino-6-(trifluoromethoxy)benzoic acid, also known as ATFB or TFB, is an organic compound with the molecular formula C8H6F3NO3. It is a solid powder at room temperature .

Molecular Structure Analysis

The molecular formula of 2-amino-6-(trifluoromethoxy)benzoic acid is C8H6F3NO3 . Its average mass is 221.133 Da and its monoisotopic mass is 221.029984 Da .科学研究应用

Medicinal Chemistry: Synthesis of New Derivatives

- Field : Medicinal Chemistry

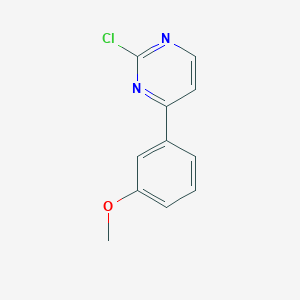

- Application : The compound “2-amino-6-(trifluoromethoxy)benzoic Acid” is used in the synthesis of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives . These derivatives are structurally related to riluzole, a neuroprotective drug currently approved for the treatment of amyotrophic lateral sclerosis (ALS) .

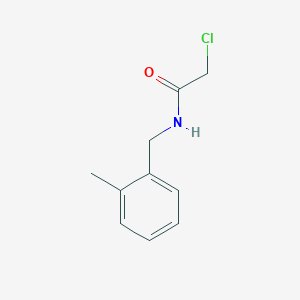

- Method : The synthesis involves the creation of benzamide derivatives 2–4 with the aim to conjugate the neuroprotective effects of riluzole with those of a series of benzamide derivatives . The organic phase of the compound was washed with a saturated NaHCO3 solution, dried (Na2SO4), and then evaporated in vacuo .

- Results : Preliminary results indicate that the synthesized compounds, in particular benzamide derivatives 3 and 4, are able to antagonize voltage-dependent Na+ channel currents . Therefore, they could be exploited as new inhibitors of these channels . Moreover, all compounds possess low binding affinity for GABA and NMDA receptors .

Neuropharmacology: Anticonvulsant Properties

- Field : Neuropharmacology

- Application : “2-Amino-6-trifluoromethoxy benzothiazole” (PK 26124), a compound structurally similar to “2-amino-6-(trifluoromethoxy)benzoic Acid”, has been studied for its potential as an antagonist of excitatory amino acid neurotransmission . This compound has shown promise in preventing convulsions induced in rodents by various stimuli .

- Method : The compound was tested against convulsions induced by maximal electroshock, inhibitors of the synthesis of gamma-aminobutyric acid (GABA), and ouabain . It was found to be inactive against seizures provoked by GABA antagonists .

- Results : The compound prevented seizures induced by sound stimuli in DBA/2 mice, postural seizures in El mice, and seizures induced by photic stimulation in the baboon, Papio papio . These results suggest that PK 26124 possesses antagonistic properties of excitatory dicarboxylic amino acids, which may contribute to its anticonvulsant action .

Medicinal Chemistry: Synthesis of 1,3,4-Oxadiazole Derivatives

- Field : Medicinal Chemistry

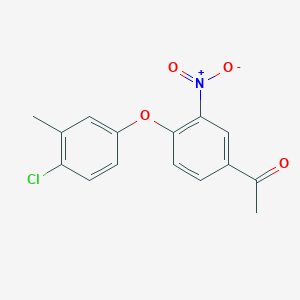

- Application : “2-(Trifluoromethyl)benzoic acid”, a compound structurally similar to “2-amino-6-(trifluoromethoxy)benzoic Acid”, has been used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety .

- Method : The specific methods of synthesis are not detailed in the source, but typically involve a series of organic reactions .

- Results : The synthesized 1,3,4-oxadiazole derivatives could potentially have various applications in medicinal chemistry, although the specific results or outcomes of this synthesis are not detailed in the source .

Neuropharmacology: Anxiolytic Properties

- Field : Neuropharmacology

- Application : Riluzole, a neuroprotective drug structurally similar to “2-amino-6-(trifluoromethoxy)benzoic Acid”, has been reported to have anxiolytic properties . This suggests that “2-amino-6-(trifluoromethoxy)benzoic Acid” and its derivatives could potentially be used in the treatment of anxiety disorders .

- Method : The specific methods of testing for anxiolytic properties are not detailed in the source, but typically involve behavioral tests in animal models .

- Results : The specific results or outcomes of this potential application are not detailed in the source .

Neuropharmacology: Anti-ischaemic Properties

- Field : Neuropharmacology

- Application : Riluzole, a neuroprotective drug structurally similar to “2-amino-6-(trifluoromethoxy)benzoic Acid”, has been reported to have anti-ischaemic properties . This suggests that “2-amino-6-(trifluoromethoxy)benzoic Acid” and its derivatives could potentially be used in the treatment of ischaemic conditions .

- Method : The specific methods of testing for anti-ischaemic properties are not detailed in the source, but typically involve in vitro and in vivo models of ischaemia .

- Results : The specific results or outcomes of this potential application are not detailed in the source .

安全和危害

属性

IUPAC Name |

2-amino-6-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)15-5-3-1-2-4(12)6(5)7(13)14/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGNUJGCHLXOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455076 | |

| Record name | 2-amino-6-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-6-(trifluoromethoxy)benzoic Acid | |

CAS RN |

561304-48-1 | |

| Record name | 2-Amino-6-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=561304-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-6-(trifluoromethoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)